![molecular formula C13H19N3O2 B6617095 tert-butyl 6-amino-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate CAS No. 1393561-07-3](/img/structure/B6617095.png)
tert-butyl 6-amino-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate
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Overview
Description
The compound “tert-butyl 6-amino-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate” is a derivative of naphthyridine, which is a class of compounds that have significant importance in the field of medicinal chemistry . Many naphthyridine derivatives exhibit a variety of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, naphthyridine derivatives are generally synthesized through reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Molecular Structure Analysis
The molecular structure of this compound would include a naphthyridine core, which is a bicyclic compound containing two fused pyridine rings . The “tert-butyl”, “amino”, and “carboxylate” groups would be attached to this core at the 6, 1,2,3,4-tetrahydro and 2 positions, respectively.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, naphthyridine derivatives are known to react with electrophilic or nucleophilic reagents, and can undergo oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, which are significant heterocyclic systems in natural products and drugs, play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Use in Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
BTTES, a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), accelerates reaction rates and suppresses cell cytotoxicity . The biocompatibility and fast kinetics of BTTES are advancements from water-insoluble TBTA and are desirable for bioconjugation in diverse chemical biology experiments .
Synthesis of Aromatic Congeners
The synthesis and applications of the fully aromatic congeners have been reviewed . Their applications range from fluorescent materials to building blocks in supramolecular chemistry, which are known to form polynuclear complexes with different metal ions .
Synthesis of Biologically Active Derivatives
New potential biologically active derivatives, in which the sterically hindered pyrocatechol moiety is linked through a 2-thioacetyl covalent bridge to a number of secondary amines, pharmacophore γ -aminobutyric acid, and 2-amino-4-dimethylamino-1,3,5-triazine, were synthesized .
Future Directions
properties
IUPAC Name |
tert-butyl 6-amino-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-9-6-11(14)15-7-10(9)8-16/h6-7H,4-5,8H2,1-3H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJQVROKOINFLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=NC=C2C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate |
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